2-Chloro-4,5-dinitro-toluene

Description

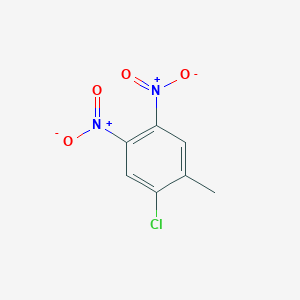

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methyl-4,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-2-6(9(11)12)7(10(13)14)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSOOJHJGVAMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302453 | |

| Record name | 1-chloro-2-methyl-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56136-79-9 | |

| Record name | NSC151027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-2-methyl-4,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,5-dinitro-toluene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of 2-Chloro-4,5-dinitro-toluene, a key chemical intermediate. The document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for professionals in the chemical and pharmaceutical sciences.

Compound Profile: this compound

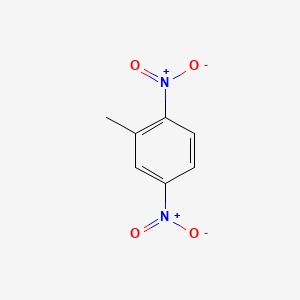

This compound, with the CAS number 56136-79-9, is an aromatic compound that serves as a valuable building block in organic synthesis.[1][2][3] Its molecular structure, featuring a toluene backbone substituted with a chlorine atom and two nitro groups, makes it a versatile precursor for the synthesis of more complex molecules.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | [1][5] |

| Appearance | Off-white to pale yellow crystalline solid | [4] |

| Melting Point | 76-78°C | [4] |

| Boiling Point (Predicted) | 369.7 ± 37.0 °C | [4] |

| Solubility | Slightly soluble in chloroform and methanol | [4] |

| IUPAC Name | 1-chloro-2-methyl-4,5-dinitrobenzene | [5] |

Synthesis of this compound: A Mechanistic Approach

The primary route for the synthesis of this compound is through the nitration of a suitable chlorotoluene precursor. The choice of starting material and reaction conditions is critical for achieving a high yield and purity of the desired product.

Conceptual Workflow of Synthesis

The synthesis of this compound typically involves the nitration of 2-chlorotoluene. This electrophilic aromatic substitution reaction is directed by the existing substituents on the toluene ring. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these directive effects influences the position of the incoming nitro groups.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration of 2-chloro-4-nitrotoluene

A key step in the synthesis is the nitration of 2-chloro-4-nitrotoluene, which yields 2-chloro-4,5-dinitrotoluene as the main product.[6]

Materials:

-

2-chloro-4-nitrotoluene

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, carefully add concentrated sulfuric acid to concentrated nitric acid in a controlled manner to manage the exothermic reaction.

-

Addition of Substrate: Gradually add 2-chloro-4-nitrotoluene to the cooled nitrating mixture while maintaining a low temperature (typically below 10°C) to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by filtration and wash it with cold water to remove residual acids. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-chloro-4,5-dinitrotoluene.[6]

Causality Behind Experimental Choices:

-

Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Low Temperature Control: The nitration of aromatic compounds is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Recrystallization: This purification technique is based on the difference in solubility of the desired product and impurities in a particular solvent at different temperatures. It is a highly effective method for obtaining high-purity crystalline solids.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[7]

-

If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.[7]

-

If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis.[2][3] The presence of the chloro and nitro groups provides multiple reaction sites for further chemical transformations. The nitro groups can be reduced to amino groups, which are precursors for the synthesis of a wide range of compounds, including dyes, pharmaceuticals, and agrochemicals. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and handling of this compound. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers and scientists can effectively utilize this versatile compound in their synthetic endeavors.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,5-dinitrotoluene. Retrieved from [Link]

-

Quora. (2018, April 30). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-6-nitrotoluene. Retrieved from [Link]

- Turner, E. G., & Wynne, W. P. (1936). Studies in the toluene series. Part VII. Nitration of 2-chlorotoluene-4- and -5-sulphonic acids and their sulphonyl chlorides. Journal of the Chemical Society (Resumed), 707.

- Google Patents. (n.d.). US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene.

- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

- Morgan, G. T., & Drew, H. D. K. (1920). LXXXV.—ortho-Chlorodinitrotoluenes. Part I. Journal of the Chemical Society, Transactions, 117, 784-791.

-

CPAChem. (2022, September 15). Safety data sheet. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene.

-

Justia Patents. (n.d.). Process for the preparation of 2-chloro-4-nitrotoluene. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound|lookchem [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H5ClN2O4 | CID 289315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. LXXXV.—ortho-Chlorodinitrotoluenes. Part I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cpachem.com [cpachem.com]

2-Chloro-4,5-dinitro-toluene chemical structure and IUPAC name

An In-depth Technical Guide to 2-Chloro-4,5-dinitro-toluene

Introduction

This compound is a substituted aromatic compound of significant interest in the field of organic synthesis. As a derivative of toluene, it features a chlorine atom and two nitro groups strategically positioned on the benzene ring. This specific arrangement of functional groups—particularly the powerfully electron-withdrawing nitro groups—imparts unique reactivity to the molecule, making it a valuable intermediate and building block for the synthesis of more complex chemical structures.[1][2] This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing comprehensive details on its chemical identity, properties, synthesis, reactivity, and safety considerations.

Chemical Identity and Structure

A precise understanding of a compound's structure and nomenclature is fundamental to its application in research and development.

Nomenclature

-

IUPAC Name : The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-chloro-2-methyl-4,5-dinitrobenzene .[2][3]

-

Common Name : It is commonly referred to as this compound.

-

Synonyms : Other names include Benzene, 1-chloro-2-methyl-4,5-dinitro-.[3]

Molecular Identity

Structural Diagram

The molecular structure consists of a toluene backbone (a benzene ring substituted with a methyl group). The substituents are arranged as follows: a chloro group at position 2, and two nitro groups at positions 4 and 5, relative to the methyl group at position 1.

Caption: Workflow for the synthesis of this compound.

Illustrative Synthetic Protocol

This protocol is a representative example based on standard nitration procedures for aromatic compounds. [5]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-chlorotoluene to an equal volume of concentrated sulfuric acid while cooling in an ice-water bath to maintain a temperature of 0-5 °C.

-

Reagent Preparation: Separately, prepare the mixed acid by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

-

Addition: Add the prepared mixed acid dropwise from the dropping funnel to the stirred solution of 2-chlorotoluene in sulfuric acid. The rate of addition must be controlled to keep the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature to ensure the reaction goes to completion.

-

Workup: Carefully pour the reaction mixture over a large volume of crushed ice. The crude product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final this compound.

Chemical Reactivity

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr) .

Mechanistic Insight: The presence of two strong electron-withdrawing nitro groups, one para (at position 4) and one meta (at position 5) with respect to the chlorine atom, is critical. These groups powerfully activate the aromatic ring towards attack by nucleophiles. [2]They achieve this by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. This makes the chlorine atom an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols).

Applications in Research and Development

This compound is not typically an end-product but rather a versatile precursor for constructing more elaborate molecules. [2]

-

Building Block in Organic Synthesis: Its primary value lies in its role as a chemical intermediate. [1]The dual reactivity of the chloro and nitro groups provides multiple synthetic handles.

-

Heterocyclic and Materials Chemistry: The activated chlorine can be substituted to introduce new functionalities, while the nitro groups can be reduced to amino groups. These transformations are key steps in the synthesis of various heterocyclic compounds, dyes, and specialty polymers. [2]For example, the resulting diamine derivatives can serve as monomers for polymerization or as precursors for complex heterocyclic ring systems.

Safety and Toxicology

This compound is a hazardous chemical and must be handled with appropriate safety precautions. While specific toxicological data for this exact isomer is not extensively detailed in readily available literature, the hazards can be inferred from related dinitrotoluene compounds.

-

General Hazards: Dinitrotoluene compounds are generally considered toxic. [6]Short-term exposure can cause irritation to the eyes, skin, and respiratory tract. [7]* Systemic Effects: A significant risk associated with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced. [7]* Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes. [8] * In case of contact, wash the affected area immediately and thoroughly with water. [8] Trustworthiness and Self-Validation: The information presented here is based on aggregated data from chemical databases and safety documents. However, hazard classifications and handling advice can change. Therefore, it is imperative for the user to obtain and consult the most current Safety Data Sheet (SDS) provided by the specific chemical supplier before any handling, storage, or use of this compound.

-

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. This compound | C7H5ClN2O4 | CID 289315. [Link]

-

LookChem. This compound. [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-fluoro-5-nitrotoluene. [Link]

- Google Patents.

-

PubChem. 5-Chloro-2,4-dinitrotoluene | C7H5ClN2O4 | CID 253802. [Link]

-

CPAChem. Safety data sheet - 2,4-Dinitrotoluene. [Link]

-

Justia Patents. Process for the preparation of 2-chloro-4-nitrotoluene. [Link]

-

Inchem.org. ICSC 1591 - 2,5-DINITROTOLUENE. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H5ClN2O4 | CID 289315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. cpachem.com [cpachem.com]

- 7. ICSC 1591 - 2,5-DINITROTOLUENE [inchem.org]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Properties of 2-Chloro-4,5-dinitro-toluene

Introduction

2-Chloro-4,5-dinitro-toluene, a substituted aromatic nitro compound, serves as a valuable intermediate and building block in synthetic organic chemistry.[1][2] Its utility stems from a unique arrangement of electron-withdrawing and donating groups on the toluene backbone, which imparts specific reactivity characteristics. The presence of two nitro groups, a chloro substituent, and a methyl group creates a molecule with significant potential for elaboration into more complex chemical structures, particularly in the development of novel materials and pharmaceutical precursors.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound for application in a laboratory setting. The document synthesizes theoretical principles with practical, field-proven insights, covering its structural identity, physicochemical parameters, reactivity, a proposed synthetic pathway, and key analytical characterization techniques.

Chemical and Structural Identity

A precise understanding of a molecule's identity is the foundation of all subsequent chemical investigation. This compound is systematically identified by the following descriptors:

-

CAS Number: 56136-79-9[4]

The structural arrangement of its functional groups is paramount to its reactivity.

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. This compound is an off-white to pale yellow crystalline solid at standard temperature and pressure.[2] For optimal long-term stability, storage in a refrigerator at 2-8°C is recommended.[2]

A summary of its key physical parameters is presented below.

| Property | Value | Source |

| Appearance | Off-white to pale yellow crystalline solid | Benchchem[2] |

| Melting Point | 76-78 °C | Benchchem, LookChem[1][2] |

| Boiling Point | 369.7 °C (Predicted) | Benchchem, LookChem[1][2] |

| Molecular Weight | 216.58 g/mol | PubChem, SCBT[3][4] |

| Solubility | Slightly soluble in chloroform and methanol | Benchchem[2] |

| Vapor Pressure | 2.48E-05 mmHg at 25°C | LookChem[1] |

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of the two nitro groups. These groups act in concert to significantly decrease the electron density of the aromatic ring.

Key Reactivity Insights:

-

Nucleophilic Aromatic Substitution (SNAAr): The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The nitro groups, positioned ortho and para to the chlorine atom, strongly activate the carbon-chlorine bond towards attack by nucleophiles. This makes the chloro substituent an excellent leaving group, allowing for its displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). This reactivity is the cornerstone of its utility as a synthetic intermediate.[2]

-

Reduction of Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups using various reducing agents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). This transformation is fundamental for the synthesis of diamine derivatives, which are common precursors for dyes, pharmaceuticals, and heterocyclic compounds.

-

Stability and Hazards: As a dinitrotoluene derivative, this compound should be handled with care. Dinitrotoluenes are incompatible with strong oxidizing agents, caustics, and certain metals.[5][6] Decomposition can begin at elevated temperatures (dinitrotoluenes can start to decompose below 250°C) and may become self-sustaining, posing an explosion risk, especially if heated under confinement.[5][6][7]

Proposed Synthesis Pathway: Electrophilic Nitration

The directing effects of the substituents on the starting material, 2-chlorotoluene, are key to understanding the outcome. The methyl group (-CH₃) is an ortho-, para-directing activator, while the chloro group (-Cl) is an ortho-, para-directing deactivator. The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[8]

Caption: Proposed workflow for the synthesis of this compound.

Protocol: Electrophilic Nitration of 2-Chlorotoluene

Causality: The use of concentrated sulfuric acid is critical; it acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion (NO₂⁺) electrophile. The reaction is performed at low temperatures to control the rate of this highly exothermic reaction and to minimize the formation of unwanted byproducts.

-

Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 2-chlorotoluene in an ice-salt bath.

-

Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred 2-chlorotoluene solution. The rate of addition must be controlled to maintain the internal temperature below 10°C.

-

Monitoring: After the addition is complete, allow the reaction to stir for a designated period. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice. This quenches the reaction and precipitates the crude product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product, which may contain other nitrated isomers, is then purified. Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method for obtaining the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. A combination of spectroscopic methods is employed for full characterization. While experimental spectra for this specific isomer are not widely published, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]

Caption: Standard workflow for the analytical characterization of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons: There are two protons on the benzene ring. Due to the strong deshielding effect of the adjacent nitro groups, these protons will appear as singlets (or very finely split doublets due to meta-coupling) far downfield, likely in the range of 8.0-8.5 ppm.

-

Methyl Protons: The three protons of the methyl group (-CH₃) will appear as a sharp singlet further upfield, typically around 2.6-2.8 ppm.

-

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments.[12]

-

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbons bearing the nitro groups will be significantly deshielded (downfield). The carbon attached to the chlorine will also be downfield, while the carbon attached to the methyl group will be slightly shielded (upfield) relative to the others.

-

Methyl Carbon: A single signal for the methyl carbon will appear in the upfield region of the spectrum (approx. 15-25 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 216. A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

-

Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

N-O Stretching: Strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the nitro groups (NO₂) are expected. These typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric).

-

C-H Stretching: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretch.

Conclusion

This compound is a synthetically valuable compound whose properties are well-defined by the interplay of its substituent groups. Its activated aromatic system is primed for nucleophilic substitution, making it an ideal precursor for a variety of more complex molecules. The proposed synthesis via electrophilic nitration of 2-chlorotoluene is a robust and scalable method, though careful control of reaction conditions is necessary to optimize the yield of the desired isomer. The analytical techniques outlined provide a clear roadmap for the unambiguous structural confirmation and purity assessment of the final product. This guide serves as a foundational resource for scientists aiming to leverage the unique chemical characteristics of this compound in their research and development endeavors.

References

-

Quora. Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. [Link].

-

Turner, E. G., & Wynne, W. P. (1936). 159. Studies in the toluene series. Part VII. Nitration of 2-chlorotoluene-4- and -5-sulphonic acids and their sulphonyl chlorides. Journal of the Chemical Society (Resumed), 707. [Link].

-

Quora. Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?. [Link].

-

Kim, H. J., et al. (2023). Ionization behaviors of nitrotoluenes and dinitrotoluenes by reactions with acetone-related reactant ion. Journal of Mass Spectrometry, 58(12), e4983. [Link].

- Google Patents. (2019). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene. .

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Dinitrotoluenes. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 253802, 5-Chloro-2,4-dinitrotoluene. [Link].

-

Vedantu. p-chlorotoluene on nitration gives class 11 chemistry CBSE. [Link].

- Google Patents. (1984).

-

LookChem. This compound. [Link].

-

NOP - Sustainability in the organic chemistry lab course. 13C-NMR. [Link].

-

NOP - Sustainability in the organic chemistry lab course. 1H-NMR. [Link].

-

Justia Patents. (1984). Process for the preparation of 2-chloro-4-nitrotoluene. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 289315, this compound. [Link].

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. [Link].

-

Chegg. (2022). Solved reaction of I-Chloro-2,4-dinitrobenzene with Product. [Link].

-

National Institute of Standards and Technology. Benzene, 2-chloro-5-methyl-1,3-dinitro-. [Link].

-

National Institute of Standards and Technology. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-. [Link].

-

NMRS.io. 13C | toluene-d8 | NMR Chemical Shifts. [Link].

-

precisionFDA. 2-CHLORO-4-NITROTOLUENE. [Link].

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H5ClN2O4 | CID 289315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. DINITROTOLUENES, MOLTEN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. DINITROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]

- 8. pchlorotoluene on nitration gives class 11 chemistry CBSE [vedantu.com]

- 9. 4-Chloro-2-nitrotoluene(89-59-8) 1H NMR spectrum [chemicalbook.com]

- 10. 5-Chloro-2,4-dinitrotoluene | C7H5ClN2O4 | CID 253802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-4-nitrotoluene(121-86-8) IR Spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ionization behaviors of nitrotoluenes and dinitrotoluenes by reactions with acetone-related reactant ion - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4,5-dinitro-toluene solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4,5-dinitro-toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, focusing on its solubility in various organic solvents and its stability under different environmental conditions. As a nitroaromatic compound, this compound holds potential as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and materials.[1] Understanding its solubility and stability is paramount for its effective handling, formulation, and application in research and development. This guide details robust experimental protocols for determining these parameters, underpinned by established scientific principles and regulatory guidelines. It is designed to be a practical resource for scientists, enabling them to generate reliable and reproducible data crucial for advancing their research endeavors.

Introduction to this compound

This compound is an aromatic compound with the molecular formula C₇H₅ClN₂O₄ and a molecular weight of 216.58 g/mol .[2][3] Its structure, featuring a toluene backbone substituted with a chlorine atom and two nitro groups, makes it a reactive molecule with potential applications as a building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro groups significantly influences the molecule's chemical properties, including its solubility and stability.

Key Physicochemical Properties:

A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful application. Solubility data is essential for designing appropriate solvent systems for synthesis, purification, and formulation, while stability information is crucial for ensuring the compound's integrity during storage and use.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro assay performance.[5][6] While qualitative assessments indicate that this compound is slightly soluble in chloroform and methanol, quantitative data is essential for precise experimental design.[4] This section outlines the methodologies for determining both kinetic and thermodynamic solubility.

Methodologies for Solubility Determination

Kinetic Solubility measurement is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[6][7] It provides a rapid indication of a compound's propensity to precipitate under assay conditions.

Thermodynamic Solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent.[5][8] This is determined by allowing the solid compound to equilibrate with the solvent over an extended period.

The following table presents hypothetical solubility data for this compound in a range of common laboratory solvents at ambient temperature. This data is illustrative and should be determined experimentally using the protocols outlined below.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 80.1 | < 0.1 | < 0.00046 |

| Methanol | 32.7 | 5.2 | 0.024 |

| Ethanol | 24.6 | 8.9 | 0.041 |

| Acetone | 20.7 | 45.7 | 0.211 |

| Acetonitrile | 37.5 | 32.5 | 0.150 |

| Chloroform | 4.8 | 15.8 | 0.073 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | > 0.923 |

| N,N-Dimethylformamide (DMF) | 36.7 | > 200 | > 0.923 |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the determination of the thermodynamic solubility of this compound using the widely accepted shake-flask method.

Step 1: Sample Preparation

-

Weigh out an excess amount of crystalline this compound (e.g., 10 mg) into a series of glass vials.

-

Add a defined volume (e.g., 2 mL) of the desired solvent to each vial.

Step 2: Equilibration

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid material.

Step 3: Sample Processing

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

Step 4: Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A suitable wavelength for detection of nitroaromatic compounds is typically around 254 nm.[9]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant.

Step 5: Data Reporting

-

Express the solubility in mg/mL and mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Visualization of Experimental Workflow

Caption: Thermodynamic Solubility Workflow

Stability Profile of this compound

Assessing the stability of a compound is crucial for determining its shelf-life and appropriate storage conditions.[10][11][12][13] This section outlines the methodologies for evaluating the thermal, hydrolytic, and photostability of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

Methodologies for Stability Assessment

Thermal Stability is evaluated by exposing the compound to elevated temperatures and monitoring for degradation over time.[1] Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal events such as melting and decomposition.[14][15]

Hydrolytic Stability is assessed by studying the degradation of the compound in aqueous solutions at different pH values. This is particularly important for compounds that may be exposed to aqueous environments during formulation or in biological systems.

Photostability testing evaluates the impact of light exposure on the compound.[16][17][18][19][20] This is a critical parameter for compounds that may be handled or stored under ambient light conditions.

The following table presents a hypothetical stability profile for this compound. This data is illustrative and should be determined experimentally using the protocols outlined below.

Table 2: Hypothetical Stability Profile of this compound

| Condition | Duration | Degradation (%) | Major Degradants |

| Thermal Stability | |||

| 40°C / 75% RH | 6 months | < 1.0 | Not detected |

| 60°C | 1 month | 2.5 | Unidentified polar species |

| Hydrolytic Stability | |||

| pH 4.0 (25°C) | 30 days | < 0.5 | Not detected |

| pH 7.0 (25°C) | 30 days | 1.2 | Unidentified polar species |

| pH 9.0 (25°C) | 30 days | 5.8 | Unidentified polar species |

| Photostability (ICH Q1B) | |||

| 1.2 million lux hours / 200 watt hours/m² | - | 8.2 | Photodegradant A, Photodegradant B |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.

Step 1: Stress Conditions

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature or heat gently.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., xenon lamp).[16][17][18][19][20]

Step 2: Sample Analysis

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acid and base-stressed samples as appropriate.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. A diode-array detector (DAD) is useful for comparing the UV spectra of the parent and degradant peaks.

Step 3: Data Interpretation

-

Quantify the amount of parent compound remaining and the amount of each degradation product formed.

-

Characterize the major degradation products using techniques such as LC-MS/MS and NMR.

Visualization of Stability Testing Workflow

Caption: Forced Degradation Workflow

Conclusion

This technical guide has provided a comprehensive framework for the characterization of the solubility and stability of this compound. The detailed protocols for determining thermodynamic solubility and for conducting forced degradation studies are based on established scientific principles and regulatory guidelines. The illustrative data and workflows presented herein serve as a practical guide for researchers to generate reliable and reproducible data. A thorough understanding of these fundamental physicochemical properties is essential for the successful development and application of this compound in the fields of pharmaceutical sciences and materials research.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

-

Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Kiper, R. A. (n.d.). 2,4-dinitrochlorobenzene. Retrieved from [Link]

-

RD Laboratories. (n.d.). Photostability. Retrieved from [Link]

-

European Medicines Agency. (1996, December). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrotoluene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms. Retrieved from [Link]

-

ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dinitrotoluene. Retrieved from [Link]

-

UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

ResearchGate. (n.d.). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

-

NASA. (n.d.). Applications of High Pressure Differential Scanning Calorimetry to Aviation Fuel Thermal Stability Research. Retrieved from [Link]

-

National Institutes of Health. (2022, May 20). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from [Link]

-

Semantic Scholar. (2021, August 6). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 2-Chloro-5-nitrotoluene. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. This compound | C7H5ClN2O4 | CID 289315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. evotec.com [evotec.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. youtube.com [youtube.com]

- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. rdlaboratories.com [rdlaboratories.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ikev.org [ikev.org]

- 20. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dinitro-toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dinitro-toluene is a key intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and dye industries. Its structure, featuring a chlorinated and dinitrated toluene core, makes it a versatile building block for the introduction of further functionalities. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and safety considerations. The most viable and well-documented pathway proceeds through the sequential nitration of toluene, followed by chlorination and a subsequent nitration step.

Strategic Approach to Synthesis: A Multi-Step Pathway

The synthesis of this compound is best achieved through a carefully controlled, multi-step process to ensure high regioselectivity and yield. A direct, one-pot chlorination and dinitration of toluene would result in a complex and difficult-to-separate mixture of isomers. Therefore, a strategic, sequential approach is imperative. The most logical and industrially relevant synthetic route commences with the mononitration of toluene to produce 4-nitrotoluene, which is then chlorinated to yield 2-chloro-4-nitrotoluene. The final step involves the nitration of this intermediate to afford the target molecule, this compound.

Caption: Overall synthetic pathway for this compound.

Step 1: Mononitration of Toluene to 4-Nitrotoluene

The initial step in the synthesis is the electrophilic aromatic substitution of toluene with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The methyl group of toluene is an activating, ortho, para-directing group. This directing effect is due to the electron-donating nature of the methyl group through both induction and hyperconjugation, which stabilizes the carbocation intermediates formed during ortho and para attack.

Isomer Distribution in Toluene Nitration

The nitration of toluene yields a mixture of isomers. The relative amounts of these isomers are influenced by reaction conditions such as temperature and the specific nitrating agent used.[1][2][3][4][5]

| Isomer | Typical Distribution (%) | Boiling Point (°C) | Melting Point (°C) |

| o-Nitrotoluene | 55 - 65 | 222 | -10.5 |

| m-Nitrotoluene | 2 - 5 | 232 | 16 |

| p-Nitrotoluene | 35 - 45 | 238 | 51-54 |

Data compiled from various sources.[6][7][8]

Experimental Protocol: Nitration of Toluene

Safety Precaution: The nitrating mixture is extremely corrosive and a strong oxidizing agent. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add 25 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: To a separate flask containing 20 mL of toluene, cooled to below 10 °C in an ice bath, add the prepared nitrating mixture dropwise with vigorous stirring. The temperature of the reaction mixture should be maintained between 25 °C and 30 °C.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring for 30 minutes at room temperature. Pour the reaction mixture slowly onto 200 g of crushed ice with stirring.

-

Work-up: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 10% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude mixture of nitrotoluene isomers.[9][10]

Separation of 4-Nitrotoluene

The separation of the desired p-nitrotoluene from the isomeric mixture is achieved by a combination of fractional distillation and crystallization.[6][7][8][11][12]

-

Fractional Distillation: The crude mixture is subjected to fractional distillation under vacuum. The lower-boiling o-nitrotoluene is distilled off first.

-

Crystallization: The residue, enriched in p-nitrotoluene, is cooled to induce crystallization. The solid p-nitrotoluene is then collected by filtration and can be further purified by recrystallization from ethanol or methanol.

Step 2: Chlorination of 4-Nitrotoluene to 2-Chloro-4-nitrotoluene

The second step involves the regioselective chlorination of 4-nitrotoluene. The nitro group is a deactivating, meta-directing group, while the methyl group is an activating, ortho, para-directing group. The combined directing effects favor the introduction of the chlorine atom at the position ortho to the methyl group and meta to the nitro group. The use of iodine as a catalyst has been shown to provide high selectivity for the desired 2-chloro-4-nitrotoluene isomer.[13][14][15]

Experimental Protocol: Chlorination of 4-Nitrotoluene

Safety Precaution: Chlorine gas is highly toxic and corrosive. This reaction must be carried out in a well-ventilated fume hood with appropriate safety measures in place.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for chlorine gas, place 137 g (1 mole) of 4-nitrotoluene and 1.37 g (1% by weight) of iodine.

-

Chlorination: Heat the mixture to 60-80 °C. Bubble chlorine gas through the molten 4-nitrotoluene with vigorous stirring. Monitor the reaction progress by gas chromatography.

-

Reaction Completion and Work-up: Once the desired conversion is achieved, stop the flow of chlorine gas and cool the reaction mixture. Wash the resulting product with a solution of sodium bisulfite to remove any remaining iodine, followed by a wash with water.

-

Purification: The crude 2-chloro-4-nitrotoluene can be purified by vacuum distillation or recrystallization from a suitable solvent.[13][14][15]

Caption: Workflow for the chlorination of 4-nitrotoluene.

Step 3: Nitration of 2-Chloro-4-nitrotoluene to this compound

The final step is the nitration of 2-chloro-4-nitrotoluene. In this case, the directing effects of the substituents (methyl, chloro, and nitro groups) guide the incoming nitro group to the 5-position. A mixture of potassium nitrate and concentrated sulfuric acid is an effective nitrating agent for this transformation.[16]

Experimental Protocol: Nitration of 2-Chloro-4-nitrotoluene

Safety Precaution: This reaction is highly exothermic and involves strong acids and oxidizing agents. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.

-

Reaction Setup: In a flask cooled in an ice bath, dissolve 17.1 g (0.1 mole) of 2-chloro-4-nitrotoluene in 50 mL of concentrated sulfuric acid.

-

Nitration: While maintaining the temperature below 10 °C, slowly add 10.1 g (0.1 mole) of potassium nitrate in small portions with vigorous stirring.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Pour the mixture onto 200 g of crushed ice.

-

Work-up: The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials, and all procedures should be conducted with appropriate safety precautions.

-

Dinitrotoluenes: These compounds are toxic and may be harmful if inhaled, ingested, or absorbed through the skin. They are also potential carcinogens and may cause damage to organs through prolonged or repeated exposure.[17][18][19][20][21]

-

Nitrating Mixture: A mixture of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. Contact with organic materials can cause fire or explosion.

-

Chlorine Gas: A highly toxic and corrosive gas that can cause severe respiratory damage.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves

-

Safety goggles and a face shield

-

Flame-retardant lab coat

-

Use of a certified fume hood is mandatory for all steps.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The presented guide outlines a reliable and well-documented pathway, starting from the nitration of toluene, followed by chlorination and a final nitration step. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed protocols and safety guidelines, researchers can successfully synthesize this valuable chemical intermediate for a variety of applications.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological profile for 2,4-and 2,6-Dinitrotoluene. U.S. Department of Health and Human Services.

- Anderson, S. W. (n.d.). Product Distribution in the Nitration of Toluene.

- CAMEO Chemicals. (n.d.). DINITROTOLUENES, MOLTEN.

- BenchChem. (n.d.).

- Delaware Health and Social Services. (n.d.). 2,4- and 2,6-DINITROTOULENE.

- ChemicalBook. (n.d.).

- Novachem. (2023).

- BenchChem. (n.d.). Technical Support Center: Separation of o-, m-, and p-Nitrotoluene Isomers.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-fluoro-5-nitrotoluene.

- Sciencemadness.org. (2020).

- Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. Proceedings of the National Academy of Sciences, 75(2), 545-548.

- Sciencemadness.org. (2008).

- U.S. Patent 3,620,928. (1971).

- ECHEMI. (n.d.).

- Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene.

- Singleton, D. A., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 136(42), 14838-14845.

- "Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene". (2001). Organic Chemistry 335.

- U.S. Patent 4,456,777. (1984).

- European Patent EP0071038B1. (1985).

- Sigma-Aldrich. (2025).

- LibreTexts. (n.d.).

- Fisher Scientific. (2025).

- Fisher Scientific. (2025).

- OC-Praktikum.de. (2005). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.

- Patil, D. B., & Solorio-Alvarado, C. R. (2018). Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical studies of the reaction mechanism.

- Sigma-Aldrich. (2025).

- U.S. Patent 2,876,267. (1959).

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Reactions of 2-Chloro-1,4-dinitrobenzene.

- Justia Patents. (1984).

- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-4-nitrotoluene.

- Repositorio Institucional de la Universidad de Guanajuato. (n.d.). Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical sudies of the reaction mechanism.

Sources

- 1. Product Distribution in the Nitration of Toluene [thecatalyst.org]

- 2. pnas.org [pnas.org]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uwosh.edu [uwosh.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. cerritos.edu [cerritos.edu]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US3620928A - Method of separating isomers of mononitrotoluene - Google Patents [patents.google.com]

- 13. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 14. EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 15. patents.justia.com [patents.justia.com]

- 16. prepchem.com [prepchem.com]

- 17. Environmental toxicology and health effects associated with dinitrotoluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DINITROTOLUENES, MOLTEN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. dhss.delaware.gov [dhss.delaware.gov]

- 20. chemicalbook.com [chemicalbook.com]

- 21. dl.novachem.com.au [dl.novachem.com.au]

An In-depth Technical Guide to Electrophilic Aromatic Substitution in the Synthesis of Dinitrotoluene

Abstract

This technical guide provides a comprehensive examination of the synthesis of dinitrotoluene (DNT) through electrophilic aromatic substitution. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, mechanistic understanding of this pivotal industrial reaction. The guide elucidates the core principles of the reaction, from the generation of the electrophile to the intricate factors governing regioselectivity in the stepwise nitration of toluene. We will explore the causality behind experimental choices, detail industrial process considerations, and outline the critical safety protocols necessary for the safe handling of the hazardous materials involved. This document aims to bridge theoretical knowledge with practical, field-proven insights to serve as a valuable resource for the scientific community.

Introduction: The Significance of Dinitrotoluene

Dinitrotoluene, a class of organic compounds with the formula C₇H₆N₂O₄, exists in several isomeric forms, with 2,4-dinitrotoluene and 2,6-dinitrotoluene being the most commercially significant. These compounds are crucial intermediates in the production of a wide array of materials, including polyurethane foams via toluene diisocyanate (TDI), dyes, and explosives such as 2,4,6-trinitrotoluene (TNT).[1][2] The synthesis of DNT is a classic example of a multi-step electrophilic aromatic substitution reaction, a fundamental process in organic chemistry.[3] A thorough understanding of the underlying mechanisms and reaction parameters is paramount for optimizing yield, controlling isomer distribution, and ensuring the safety of the manufacturing process.

The Core Mechanism: Electrophilic Aromatic Substitution in Nitration

The synthesis of dinitrotoluene from toluene is a two-stage process, with each stage being an electrophilic aromatic substitution reaction. The overall mechanism involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring of toluene and subsequently on the mononitrotoluene intermediate.[3]

Generation of the Electrophile: The Nitronium Ion

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid".[4] In this mixture, sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion.[5]

The catalytic role of sulfuric acid is twofold: it facilitates the generation of the nitronium ion and absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and hinder the reaction's progress.[5]

Caption: Formation of the nitronium ion electrophile.

Stage 1: Mononitration of Toluene

The first step in the synthesis is the nitration of toluene to produce a mixture of mononitrotoluene (MNT) isomers. The methyl group (-CH₃) on the toluene ring is an activating group and an ortho, para-director. This is due to a combination of the inductive effect and hyperconjugation, which increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[3]

The reaction proceeds via a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Attack at the ortho and para positions results in sigma complexes where one of the resonance structures has the positive charge on the carbon atom bearing the methyl group. This tertiary carbocation is particularly stable, thus favoring the formation of ortho- and para-nitrotoluene.[6][7]

Caption: General workflow for the mononitration of toluene.

The typical isomer distribution for the mononitration of toluene is approximately 58-65% ortho-nitrotoluene, 30-37% para-nitrotoluene, and only 2-5% meta-nitrotoluene.[3] The preference for the ortho isomer over the para isomer, despite potential steric hindrance from the methyl group, is a subject of ongoing research, with factors such as statistics (two ortho positions vs. one para position) and the potential for ipso-attack followed by rearrangement playing a role.[8]

Stage 2: Dinitration of Mononitrotoluene

The mononitrotoluene produced in the first stage is then subjected to a second nitration to yield dinitrotoluene. The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects. This deactivation means that the second nitration requires more forcing conditions (higher temperatures and more concentrated acid) than the first.[4]

The directing effects of the methyl and nitro groups now work in concert in the case of ortho- and para-nitrotoluene. In ortho-nitrotoluene, the methyl group directs to positions 4 and 6, while the nitro group directs to positions 3 and 5. The strongly activating methyl group's influence dominates, leading to substitution primarily at positions 4 and 6, resulting in 2,4-dinitrotoluene and 2,6-dinitrotoluene. Similarly, in para-nitrotoluene, the methyl group directs to positions 2 and 6, and the nitro group to positions 3 and 5. Again, the methyl group's directing effect prevails, leading to substitution at the 2-position to form 2,4-dinitrotoluene.

The stability of the sigma complex intermediates again dictates the product distribution. For example, in the nitration of para-nitrotoluene, attack at the 2-position leads to a resonance structure where the positive charge is adjacent to the methyl group, providing significant stabilization.

Caption: A stepwise workflow for the laboratory synthesis of DNT.

Safety and Hazard Management

The industrial synthesis of dinitrotoluene is an inherently hazardous process due to the highly corrosive and reactive nature of the reagents and the exothermic nature of the reaction. A comprehensive safety protocol is essential to mitigate the risks of accidents, including runaway reactions and explosions. [9]

Key Hazards

-

Corrosive Materials: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin, eyes, and the respiratory tract.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Inadequate cooling can lead to a rapid increase in temperature, resulting in a runaway reaction.

-

Thermal Runaway: A runaway reaction can lead to the violent decomposition of nitric acid and nitroaromatic compounds, generating large volumes of toxic gases (e.g., NOx) and potentially causing an explosion. [10]* Toxicity of DNT: Dinitrotoluene is toxic and is classified as a probable human carcinogen. [11][12]Exposure can occur through inhalation, ingestion, and skin absorption. [13]Chronic exposure can lead to methemoglobinemia, anemia, and liver damage. [2]* Explosion Hazard: Dinitrotoluene itself is a combustible solid and can decompose explosively when heated. [2]Mixtures of DNT with nitric acid can be highly explosive. [2]

Mitigation and Control Measures

-

Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, chemical splash goggles, face shields, and chemical-resistant clothing, is mandatory.

-

Engineering Controls: The reaction should be conducted in a well-ventilated area, preferably in a fume hood for laboratory-scale work. Industrial processes utilize closed systems with robust temperature control and monitoring, emergency cooling systems, and pressure relief devices. [14]* Temperature Control: Strict temperature control is the most critical safety parameter. This is achieved through efficient cooling systems and careful control of the addition rate of the nitrating agent. [9]* Stirring: Vigorous stirring is essential to ensure good heat transfer and prevent the formation of localized hot spots.

-

Emergency Procedures: A clear and well-rehearsed emergency plan must be in place to handle spills, fires, and runaway reactions. This includes access to safety showers, eyewash stations, and appropriate neutralizing agents for acid spills.

-

Waste Management: Spent acid and other waste streams from the process are hazardous and must be handled and disposed of in accordance with environmental regulations. Industrial processes often include facilities for the reconcentration and recycling of spent sulfuric acid. [14]

Conclusion

The synthesis of dinitrotoluene via electrophilic aromatic substitution is a cornerstone of industrial organic chemistry. A deep understanding of the reaction mechanism, including the generation of the nitronium ion and the directing effects of the substituents on the aromatic ring, is crucial for controlling the process and achieving the desired product distribution. The industrial production of DNT requires a sophisticated approach to process control, with careful management of temperature, reactant concentrations, and residence times to maximize yield and ensure safety. The inherent hazards of the nitration process necessitate stringent safety protocols and robust engineering controls to protect personnel and the environment. This guide has provided a detailed overview of these critical aspects, offering valuable insights for professionals working in chemical synthesis and related fields.

References

-

Safety enhancement by transposition of the nitration of toluene from semi-batch reactor to continuous intensified heat exchanger. (n.d.). CORE. Retrieved from [Link]

-

Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. (2012). Chalmers Publication Library. Retrieved from [Link]

-

Smith, K., et al. (2010). Potential Routes for the Nitration of Toluene and Nitrotoluene with Solid Acids. ResearchGate. Retrieved from [Link]

-

During the nitration of toluene, the sigma complexes that are generated from either ortho-attack or - brainly.com. (2023, May 11). Brainly.com. Retrieved from [Link]

-

2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. (1996). In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: International Agency for Research on Cancer. Retrieved from [Link]

- Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Journal of Chemistry and Chemical Engineering, 16(2), 73-84.

-

Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]

-

Ruhweza, M. (2018). Computer simulation of Dinitrotoluene Nitration Process. Diva-portal.org. Retrieved from [Link]

-

TNT. (n.d.). In Wikipedia. Retrieved from [Link]

-

p-Xylene undergoes nitration much faster than benzene. Use resonance forms of the sigma complex to explain this accelerated rate. (n.d.). Pearson. Retrieved from [Link]

-

Guggenheim, T. L., & American Chemical Society. Division of Industrial and Engineering Chemistry. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

Nitration of nitrotoluene employing ionic liquids. (n.d.). J-Stage. Retrieved from [Link]

-

Review of the Methods for Selective Nitration of Toluene. (2023, June 30). Biblioteka Nauki. Retrieved from [Link]

- Kyprianou, D., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules, 25(16), 3586.

- Process for the production of dinitrotoluene. (n.d.). Google Patents.

- Hermann, H., et al. (1996). Industrial Nitration of Toluene to Dinitrotoluene. In L. F. Albright, R. V. C. Carr, & R. J. Schmitt (Eds.), Nitration: Recent Laboratory and Industrial Developments (Vol. 623, pp. 234-255). American Chemical Society.

-

Nitration (video). (n.d.). Khan Academy. Retrieved from [Link]

-

During the nitration of toluene, the sigma complexes that are generated from either ortho-attack or para-attack have additional stability due to one resonance structure exhibiting a positive charge directly adjacent to an electron-donating methyl group. (2024, October 16). Chegg.com. Retrieved from [Link]

-

Thermal hazard analysis of dinitrotoluene nitration. (2016). ResearchGate. Retrieved from [Link]

-

Product Distribution in the Nitration of Toluene. (n.d.). The Catalyst. Retrieved from [Link]

- A process for preparing dinitrotoluene. (n.d.). Google Patents.

-

Below are the resonance structures for the sigma complex that is formed when the ortho position of toluene attacks a nitronium ion. This sigma complex is more stable than the sigma complex formed from meta-attack. Identify which resonance structure below is responsible for the extra stability of the sigma complex from ortho attack (relative to the sigma. (2023, October 20). Chegg.com. Retrieved from [Link]

- Roberts, R. M., Watkins, J. D., & Kobe, K. A. (1959). Determination of Isomer Distribution in the Nitration of o-Nitrotoluene by Isotope Dilution Analysis. 2,3-Dinitrotoluene1. Journal of the American Chemical Society, 81(5), 1167–1169.

-

Technical Fact Sheet – Dinitrotoluene (DNT). (2012, December). US EPA. Retrieved from [Link]

- High purity 2,4-dinitrotoluene from toluene nitration process. (n.d.). Google Patents.

-

2,4-Dinitrotoluene - Hazardous Substance Fact Sheet. (2011, January). New Jersey Department of Health. Retrieved from [Link]

-

2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT). (n.d.). OSHA. Retrieved from [Link]

-

Nitration Of Toluene-Mechanism And Examples. (2023, January 12). Master Chemistry. Retrieved from [Link]

-

Process modelling of the nitration of toluene. (1989, September 30). Digital Commons @ NJIT. Retrieved from [Link]

-

Draw all the resonance forms of the sigma complex for nitration of bromobenzene at the para position (only draw one structure in which the carbocation is ortho to the nitro group). (2019, April 4). Chegg.com. Retrieved from [Link]

-

Resonance (Part 9): Why nitration of nitrobenzene give m-dinitrobenzene? (2021, November 22). YouTube. Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. 2,4-Dinitrotoluene, Uses, Safety [cofferxm.com]

- 3. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]

- 4. TNT - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. brainly.com [brainly.com]

- 7. Solved During the nitration of toluene, the sigma complexes | Chegg.com [chegg.com]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. icheme.org [icheme.org]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. nj.gov [nj.gov]

- 13. osha.gov [osha.gov]

- 14. datapdf.com [datapdf.com]

The Versatile Synthon: A Technical Guide to 2-Chloro-4,5-dinitro-toluene in Organic Chemistry

Introduction: Unveiling a Powerful Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, activated aromatic compounds play a pivotal role, offering a gateway to a diverse range of functionalized molecules. 2-Chloro-4,5-dinitro-toluene, a crystalline solid with the molecular formula C₇H₅ClN₂O₄, emerges as a particularly valuable building block for researchers, medicinal chemists, and professionals in drug development.[1] Its utility stems from a unique combination of structural features: a toluene backbone functionalized with a chloro substituent and two strongly electron-withdrawing nitro groups. This specific arrangement renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile precursor for the synthesis of a wide array of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. This in-depth guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of this compound, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56136-79-9 | [1] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 76-78 °C | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| Storage | Refrigerator (2-8 °C) for long-term stability | [1] |

Safety and Handling: